
(2-Methyloxiran-2-yl)methyl (R)-4-Nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol. This compound is known for its utility in various research applications, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate typically involves the reaction of (S)-2-methyloxirane with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride, are used.
Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzenesulfonates.
Reduction: The major product is the corresponding amine derivative.
Epoxide Ring Opening: The products are typically diols or other functionalized alcohols.
Aplicaciones Científicas De Investigación
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo reduction and ring-opening reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For instance, in medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate: The enantiomer of the compound, which may exhibit different reactivity and biological activity.
(S)-(2-Methyloxiran-2-yl)methyl benzenesulfonate: Lacks the nitro group, leading to different chemical properties and reactivity.
(S)-(2-Methyloxiran-2-yl)methyl 4-methylbenzenesulfonate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is unique due to the presence of both an epoxide ring and a nitrobenzenesulfonate group. This combination imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C10H11NO6S |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3 |
Clave InChI |
NXRMOVSGORLBCA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


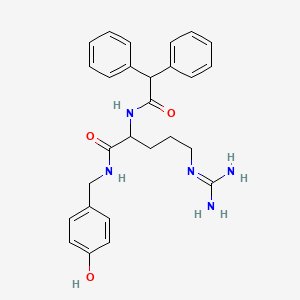
![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
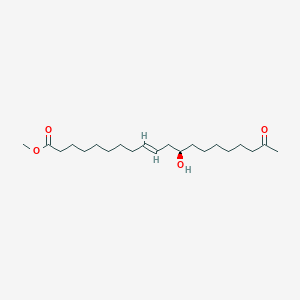
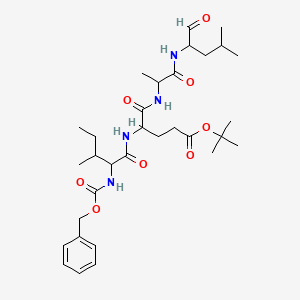
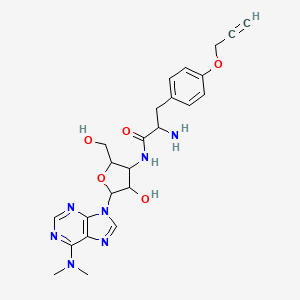
![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![2-[[36,38,40,42-Tetrakis(carboxymethoxy)-10,15-bis(carboxymethoxymethyl)-37,39,41,43,44,45,46,47,48,49-decahydroxy-20,25,30,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid](/img/structure/B13387734.png)
![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
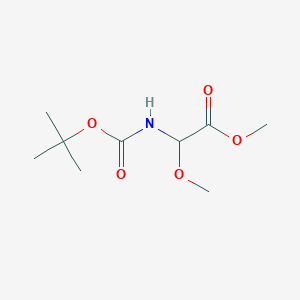
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)

